Stereochemical Configuration Defines Diastereomeric Identity: (2S,3S) versus (2S,3R) Purity Specifications
The target compound bearing the (S)-configured pyrrolidine 3-position is commercially available as two discrete diastereomers: (2S,3S)-2-amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (CAS 1401665-89-1) and (2S,3R)-2-amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (CAS 1401668-51-6). Vendor specifications report ≥95% chemical purity for each diastereomer, with the (2S,3S)-isomer also available at ≥98% purity (CAS 1401665-89-1, MolCore NLT 98%; Leyan 98%) . The unresolved stereoisomer mixture (CAS 1344974-62-4) is offered at 95–97% purity but does not specify enantiomeric or diastereomeric excess, meaning the actual ratio of stereoisomers is undefined for that product. In structurally analogous pyrrolidine-containing stimulants, stereochemistry at the pyrrolidine 3-position produces ≥10-fold differences in biological activity: for α-PVP, the S-enantiomer is 10–30 times more potent than the R-enantiomer at blocking dopamine and norepinephrine uptake, and requires 30-fold lower doses to produce equivalent cardiovascular effects in vivo [1]. While direct activity data for the target compound itself are absent from the open literature, the principle that stereochemical configuration at the pyrrolidine 3-position governs pharmacological potency is firmly established for this scaffold class.
| Evidence Dimension | Stereochemical purity and diastereomer availability |
|---|---|
| Target Compound Data | Single diastereomer (2S,3S-isomer): ≥98% purity (CAS 1401665-89-1); single diastereomer (2S,3R-isomer): ≥95% purity (CAS 1401668-51-6) |
| Comparator Or Baseline | Unresolved stereoisomer mixture: CAS 1344974-62-4, 95–97% purity, diastereomeric excess not specified |
| Quantified Difference | Defined stereochemistry (single diastereomer) versus undefined stereoisomeric composition; ≥10-fold activity divergence between diastereomers established for scaffold class |
| Conditions | Vendor Certificate of Analysis specifications; literature precedent from α-PVP enantiomer studies (rat synaptosomal DAT/NET uptake inhibition; in vivo microdialysis and cardiovascular telemetry) |
Why This Matters
For receptor pharmacology studies, assay validation, or chiral method development, only a single defined diastereomer ensures reproducible stereochemical composition; the unresolved mixture introduces an uncontrolled variable that can confound dose-response relationships by ≥10-fold.
- [1] Schindler, C. W., et al. (2020). Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Addiction Biology, 25(6), e12842. DOI: 10.1111/adb.12842. View Source
